
1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with an aminopyridine and a fluorine atom. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
準備方法
The synthesis of 1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination of the Pyridine Ring: The aminopyridine moiety can be introduced through nucleophilic substitution reactions, where a halogenated pyridine is reacted with an amine source.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
類似化合物との比較
1-(4-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
Pyrazolone Derivatives: These compounds share the pyrazolone core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoropyridines: These compounds contain a fluorine-substituted pyridine ring and exhibit different reactivity and applications compared to the aminopyridine-substituted pyrazolone.
Aminopyridines: These compounds have an amino group attached to the pyridine ring and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C9H9FN4O |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
2-(4-aminopyridin-2-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)7-4-6(11)2-3-12-7/h2-4,8H,1H3,(H2,11,12) |
InChIキー |
HJZYRNHLOAQXPF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1F)C2=NC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
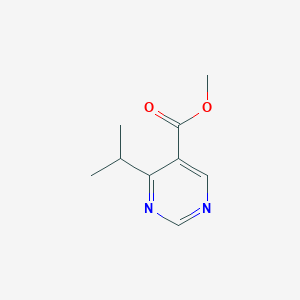

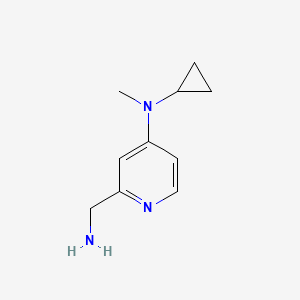
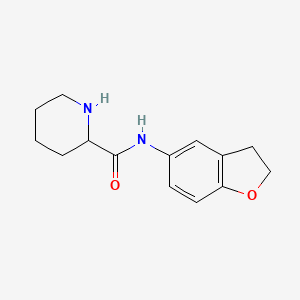
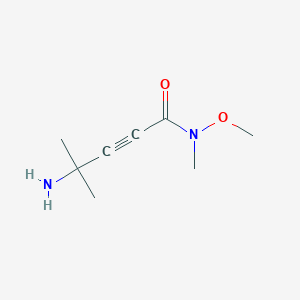

![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)

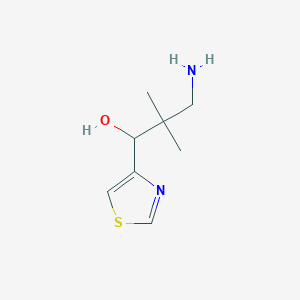
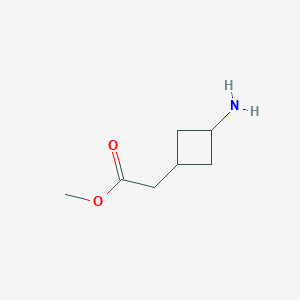
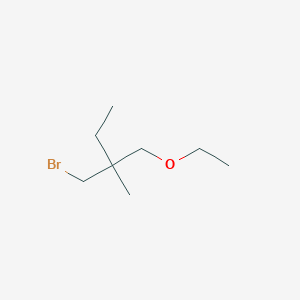
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
